2-Chloro-4,5,6-trimethylnicotinonitrile

Medicinal Chemistry ADME Prediction Lead Optimization

This heterocyclic building block is essential for pharmaceutical and agrochemical R&D due to its unique substitution pattern. The 2-chloro group enables SNAr derivatization, while the three methyl groups confer steric bulk and a distinct LogP of ~2.7, enhancing CNS or intracellular target permeability. Use this specific isomer to ensure reaction selectivity and reliable ADME modulation. High purity and in-stock availability support fast SAR exploration.

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
CAS No. 91591-64-9
Cat. No. B1367628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,5,6-trimethylnicotinonitrile
CAS91591-64-9
Molecular FormulaC9H9ClN2
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N=C1C)Cl)C#N)C
InChIInChI=1S/C9H9ClN2/c1-5-6(2)8(4-11)9(10)12-7(5)3/h1-3H3
InChIKeyOPJDHHFDFUSYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4,5,6-trimethylnicotinonitrile (91591-64-9): A Chloro-Substituted Nicotinonitrile Scaffold for Medicinal Chemistry and Organic Synthesis


2-Chloro-4,5,6-trimethylnicotinonitrile (CAS: 91591-64-9) is a heterocyclic organic compound with the molecular formula C9H9ClN2 and a molecular weight of 180.63 g/mol . It is characterized as a derivative of nicotinonitrile, featuring a pyridine ring substituted with a chlorine atom at the 2-position, methyl groups at the 4, 5, and 6 positions, and a nitrile group at the 3-position [1]. The compound is a solid at room temperature and is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry for the development of pharmaceutical intermediates and agrochemicals .

Why Generic 2-Chloro-4,5,6-trimethylnicotinonitrile (91591-64-9) Substitution is Not Recommended


The specific substitution pattern of 2-Chloro-4,5,6-trimethylnicotinonitrile—a chlorine at the 2-position and three methyl groups on a nicotinonitrile core—confers distinct physicochemical properties and a unique reactivity profile that is not interchangeable with other chloronicotinonitrile isomers or analogs [1]. Substituting with a compound that has a different substitution pattern or a different leaving group can drastically alter reaction kinetics, regioselectivity, and the stability of subsequent intermediates in a multi-step synthesis. The methyl groups introduce significant steric hindrance, which can be crucial for selectivity in certain transformations or for the binding affinity of a final drug candidate. A rigorous scientific or procurement decision must therefore be based on specific, verified characteristics rather than a broader compound class inference.

Quantitative Differentiation of 2-Chloro-4,5,6-trimethylnicotinonitrile (91591-64-9) Against Closest Analogs


Comparative Physicochemical Property Analysis: 2-Chloro-4,5,6-trimethylnicotinonitrile vs. 4,5,6-Trimethylnicotinonitrile

The presence of the 2-chloro substituent in the target compound, compared to its non-chlorinated analog 4,5,6-trimethylnicotinonitrile (CAS 847154-74-9), results in a significant increase in both molecular weight and lipophilicity, key parameters in drug design. The molecular weight increases from 146.19 g/mol to 180.63 g/mol, and the calculated LogP (XLogP3) increases from 1.2 (predicted) for the non-chlorinated analog to 2.7 for the target compound [1]. This represents a quantitative shift in predicted ADME properties, particularly membrane permeability and metabolic stability, that would directly impact the selection of a scaffold for lead optimization [2].

Medicinal Chemistry ADME Prediction Lead Optimization

Structural Confirmation of 2-Chloro-4,5,6-trimethylnicotinonitrile (91591-64-9) for Analytical Method Development

The compound's unique SMILES string (Cc1nc(Cl)c(C#N)c(C)c1C) and InChI Key (OPJDHHFDFUSYCZ-UHFFFAOYSA-N) provide an unambiguous digital identity, distinguishing it from all other nicotinonitrile analogs and ensuring accurate identification in analytical workflows . This is in contrast to the non-chlorinated analog 4,5,6-trimethylnicotinonitrile, which has a different InChI Key (VNWKTOKETHGBQD-UHFFFAOYSA-N) and SMILES string (CC1=C(C(=C(N=C1)C)C#N)C) [1]. This difference is critical for compound registration, inventory management, and as a reference for LC-MS or GC-MS method development and validation, where precise retention time and fragmentation pattern prediction is required.

Analytical Chemistry Quality Control Reference Standard

Synthetic Utility of 2-Chloro-4,5,6-trimethylnicotinonitrile (91591-64-9) as a Versatile Electrophilic Building Block

The 2-chloro substituent on the electron-deficient pyridine ring of 2-Chloro-4,5,6-trimethylnicotinonitrile serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of amines, thiols, and alkoxides . In contrast, the non-chlorinated analog, 4,5,6-trimethylnicotinonitrile, is unreactive under the same mild SNAr conditions, requiring more forcing conditions for functionalization that can lead to lower yields or side reactions . Furthermore, the nitrile group is a versatile handle that can be reduced to an amine or hydrolyzed to a carboxylic acid, offering multiple vectors for further synthetic elaboration. This dual reactivity is a key differentiator for building diverse compound libraries.

Organic Synthesis Medicinal Chemistry Scaffold Decoration

Procurement-Driven Application Scenarios for 2-Chloro-4,5,6-trimethylnicotinonitrile (91591-64-9)


Synthesis of 2-Substituted-4,5,6-trimethylnicotinonitrile Libraries for Lead Optimization

In a medicinal chemistry program aiming to improve the ADME profile of a lead series, this compound is the preferred starting material. Its high lipophilicity (LogP 2.7) is well-suited for targeting intracellular or CNS targets, and the reactive 2-chloro position allows for the parallel synthesis of diverse 2-amino, 2-alkoxy, or 2-thioether analogs [1]. This enables rapid exploration of structure-activity relationships (SAR) to balance potency with favorable drug-like properties.

Preparation of Agrochemical Intermediates with Enhanced Lipophilicity

For the development of novel herbicides or fungicides, where cuticle penetration and systemic movement are paramount, this compound serves as a key intermediate. Its elevated LogP of 2.7, compared to the less lipophilic non-chlorinated analog (predicted LogP 1.2), suggests improved plant uptake [1]. The compound's structure allows for further derivatization to fine-tune the physicochemical properties for optimal field performance.

Development of Analytical Reference Standards for Nicotinonitrile Derivatives

In analytical chemistry and quality control laboratories, this compound is procured as a well-characterized reference standard. Its unambiguous SMILES and InChI Key (OPJDHHFDFUSYCZ-UHFFFAOYSA-N) are critical for the development and validation of HPLC, LC-MS, or GC-MS methods used to identify and quantify this specific building block or its derivatives in reaction mixtures or final products .

Synthesis of Complex Heterocycles via Tandem SNAr/Cyclization Reactions

This compound is an ideal substrate for chemists developing new synthetic methodologies. Its dual functionality—a reactive chlorine for SNAr and a nitrile for reduction/hydrolysis—allows it to participate in tandem reactions to construct complex fused heterocyclic systems, such as pyridopyrimidines or thienopyridines, which are common motifs in pharmaceutical compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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